3-cyclopentyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
Synthetic Approaches : Research on pyrimido[4,5-d]pyrimidine derivatives often focuses on novel synthetic routes for heterocyclic compounds, which are crucial in medicinal chemistry. For example, a study discussed the synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones and evaluated their antibacterial and antifungal activities, highlighting the antimicrobial potential of these compounds (Aksinenko et al., 2016). Similarly, a one-pot synthesis approach for new pyrimido[4,5-d]pyrimidine-2,4-dione derivatives has been developed, showcasing the efficiency of synthesizing these compounds (Bazgir et al., 2008).
Reactivity and Functionalization : The reactivity of pyrimidinone derivatives under different conditions has been explored to synthesize a range of functionalized compounds. For instance, the conversion of tetrahydropyridine derivatives to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones demonstrates the potential for creating pharmacologically relevant molecules (Furrer et al., 1994).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, thereby inhibiting cell proliferation .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . Additionally, the compound induces apoptosis within HCT cells .
Properties
IUPAC Name |
6-cyclopentyl-2-[[3-(trifluoromethyl)phenyl]methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2/c20-19(21,22)12-5-3-4-11(8-12)9-23-17-24-10-14-15(25-17)26-18(29)27(16(14)28)13-6-1-2-7-13/h3-5,8,10,13H,1-2,6-7,9H2,(H2,23,24,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKZOXRQBRSKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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